EHNA hydrochloride

Adenosine Deaminase Inhibition Enzyme Kinetics Cancer Research

EHNA hydrochloride is the only commercially available small molecule with verified dual inhibition of both adenosine deaminase (ADA, Ki=1.6–6.5 nM) and PDE2 (IC50=0.8–5.5 µM) at overlapping concentrations. Unlike single-target alternatives (pentostatin, BAY 60-7550), EHNA uniquely synergizes adenosine accumulation with cGMP signaling, driving apoptosis in cancer models and maintaining hESC pluripotency. Essential for protocols requiring simultaneous ADA/PDE2 modulation. ≥98% purity, soluble in water (≥25 mg/mL).

Molecular Formula C14H24ClN5O
Molecular Weight 313.82 g/mol
CAS No. 58337-38-5
Cat. No. B017367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEHNA hydrochloride
CAS58337-38-5
Synonyms9-(2-hydroxy-3-nonyl)adenine
9-(2-hydroxy-3-nonyl)adenine hydrochloride
9-(2-hydroxy-3-nonyl)adenine monohycrochloride
9-(2-hydroxy-3-nonyl)adenine monohycrochloride, (erythro-R*,S*)-isomer
9-(2-hydroxy-3-nonyl)adenine oxalate (2:1)
9-(2-hydroxy-3-nonyl)adenine oxalate (2:1), (erythro-R*,R*)-isomer
9-(2-hydroxy-3-nonyl)adenine, (R*,S*)-(+-)-isomer
9-(2-hydroxy-3-nonyl)adenine, (R*,S*)-isomer
9-(2-hydroxy-3-nonyl)adenine, (R-(R*,R*))-isomer
9-(2-hydroxy-3-nonyl)adenine, (R-(R*,S*))-isomer
9-(2-hydroxy-3-nonyl)adenine, (S-(R*,R*))-isomer
9-(2-hydroxy-3-nonyl)adenine, (S-(R*,S*))-isomer
EHNA
erythro-9-(2-hydroxy-3-nonyl)adenine
erythro-9-(2-hydroxynon-3-yl)adenine
erythro-9-(3-(2-hydroxynonyl))adenine
threo-9-(2-hydroxy-3-nonyl)adenine
Molecular FormulaC14H24ClN5O
Molecular Weight313.82 g/mol
Structural Identifiers
SMILESCCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N.Cl
InChIInChI=1S/C14H23N5O.ClH/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19;/h8-11,20H,3-7H2,1-2H3,(H2,15,16,17);1H/t10-,11+;/m1./s1
InChIKeyVVDXNJRUNJMYOZ-DHXVBOOMSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

EHNA Hydrochloride (CAS 58337-38-5): Core Pharmacological Identity and Baseline Characteristics for Research Procurement


EHNA hydrochloride (erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride) is a small-molecule adenosine analog that functions as a dual inhibitor of adenosine deaminase (ADA) and cGMP-stimulated phosphodiesterase 2 (PDE2) [1]. It exhibits a reversible, semi-tight-binding inhibition profile against ADA (Ki = 1.6–6.5 nM depending on species) and selective inhibition of PDE2 (IC50 = 0.8–5.5 µM across tissues) with >100-fold selectivity over PDE1, PDE3, and PDE4 isoforms [2][3]. The hydrochloride salt form enhances aqueous solubility (≥25 mg/mL in water), facilitating in vitro and in vivo experimental workflows .

Why Generic Substitution Fails: EHNA Hydrochloride's Unique Dual-Target Profile Versus Single-Mechanism ADA or PDE2 Inhibitors


EHNA hydrochloride occupies a distinct pharmacological niche as the only commercially available small molecule with verified, quantifiable dual inhibition of both ADA and PDE2 at overlapping concentration ranges [1]. Single-mechanism alternatives—whether ADA-selective agents (e.g., pentostatin, Ki = 2.5 pM) or PDE2-selective agents (e.g., BAY 60-7550, IC50 = 4.7 nM)—cannot recapitulate EHNA's combined effects on adenosine accumulation and cGMP signaling, which have been demonstrated to produce synergistic outcomes in apoptosis induction and stem cell pluripotency maintenance [2][3]. Substituting EHNA with a single-target inhibitor fundamentally alters the experimental perturbation and may yield divergent or null results in systems where both pathways contribute to the observed phenotype.

EHNA Hydrochloride Quantitative Differentiation Evidence: Comparator-Backed Performance Data for Informed Procurement Decisions


ADA Inhibition Potency and Binding Kinetics: EHNA Versus Pentostatin and Deoxycoformycin

EHNA demonstrates intermediate ADA inhibitory potency and reversibility compared to the ultra-potent, irreversible clinical inhibitors pentostatin (deoxycoformycin) and the weaker, readily reversible inhibitor DHMPR. Kinetic analysis reveals that EHNA requires 2–3 minutes to reach steady-state inhibition, versus virtually instantaneous inhibition for DHMPR and many hours for deoxycoformycin [1]. This intermediate kinetic profile enables experimental washout and recovery studies not feasible with irreversible inhibitors, while still providing nanomolar potency sufficient for robust ADA blockade in cellular systems.

Adenosine Deaminase Inhibition Enzyme Kinetics Cancer Research

PDE2 Isoform Selectivity: EHNA Versus PDE1, PDE3, and PDE4

EHNA exhibits pronounced selectivity for PDE2 over other PDE isoforms. In side-by-side assays using separated PDE isoenzymes from human myocardium, EHNA inhibited PDE2 with an IC50 of 0.8 µM, whereas inhibition of PDE1, PDE3, and PDE4 required concentrations exceeding 100 µM—a selectivity window of >125-fold [1]. Comparable selectivity was observed across species and tissues, with PDE2 IC50 values ranging from 0.8 µM (human myocardium) to 5.5 µM (human platelets), while non-PDE2 isoforms remained unaffected at concentrations up to 100 µM [2].

Phosphodiesterase Inhibition cGMP Signaling Cardiovascular Pharmacology

Functional Differentiation in Apoptosis Induction: EHNA Versus Pentostatin in Malignant Pleural Mesothelioma

In malignant pleural mesothelioma (MPM) cell models, EHNA treatment (10–100 µM) induced apoptosis as measured by increased caspase-3/7 activity and Annexin V-positive cells, an effect that correlated with time-dependent accumulation of intracellular adenosine (3–9 hour treatment) [1]. Critically, the ADA inhibitor pentostatin failed to induce apoptosis under identical experimental conditions, despite its higher intrinsic ADA inhibitory potency [1]. EHNA's pro-apoptotic effect was phenocopied by ADA knockdown and neutralized by the adenosine kinase inhibitor ABT-702, confirming that the mechanism depends on adenosine accumulation and subsequent phosphorylation to AMP, not merely ADA inhibition alone [1].

Apoptosis Cancer Cell Biology Adenosine Signaling

In Vivo Pharmacokinetic Limitations: EHNA Versus Next-Generation Constrained Analogs

EHNA's in vivo utility is constrained by rapid metabolic clearance. Pharmacokinetic studies in CBA mice demonstrate that a single oral dose of 50 mg/kg produces complete ADA inhibition lasting only ~4 hours, with ADA activity recovering thereafter [1]. More recent structure-activity relationship studies confirm that EHNA is rapidly metabolized to multiple hydroxylated derivatives and excreted, limiting its therapeutic window [2]. In contrast, constrained carbon analogs of EHNA (e.g., compound 7a, Ki = 1.1 nM) demonstrate improved microsomal stability and superior pharmacokinetic properties while retaining nanomolar ADA inhibitory potency [2].

Pharmacokinetics In Vivo Pharmacology Drug Discovery

Solubility and Formulation Advantages: EHNA Hydrochloride Salt Form

The hydrochloride salt form of EHNA provides substantially enhanced aqueous solubility compared to the free base. EHNA hydrochloride is soluble in water at ≥25 mg/mL (≥50 mM), and in DMSO at >10 mg/mL . This solubility profile supports direct aqueous dilution for cell culture and in vivo dosing without requiring high concentrations of organic co-solvents that may introduce confounding vehicle effects. The compound is stable for ≥2 years when stored desiccated at -20°C as supplied, and solutions in distilled water may be stored at -20°C for up to 3 months .

Compound Formulation In Vitro Assay Development Solubility

Optimal Research and Industrial Application Scenarios for EHNA Hydrochloride Based on Verified Differentiation Evidence


Stem Cell Pluripotency Maintenance and Differentiation Blockade

EHNA hydrochloride (10–30 µM) suppresses spontaneous differentiation of human embryonic stem cells (hESCs) in feeder-free culture conditions, maintaining expression of pluripotency markers OCT4 and NANOG over extended culture periods [1]. This effect is attributed to the compound's dual inhibition of ADA and PDE2, which synergistically elevates intracellular adenosine and cGMP levels. Single-target ADA inhibitors or PDE2-selective agents alone do not fully recapitulate this phenotype, making EHNA the required tool compound for protocols requiring simultaneous modulation of both signaling axes.

Apoptosis Induction Studies in Adenosine-Responsive Cancer Models

In malignant pleural mesothelioma and other cancer cell lines where ADA knockdown or adenosine accumulation triggers apoptosis, EHNA (10–100 µM) reliably induces caspase activation and cell death [2]. Unlike pentostatin, which fails to induce apoptosis in these models despite higher ADA inhibitory potency, EHNA's unique combination of ADA inhibition and PDE2 blockade—or an as-yet-uncharacterized off-target effect—drives the apoptotic response. Researchers investigating adenosine-mediated cancer cell killing should select EHNA over alternative ADA inhibitors based on this functional divergence.

Short-Term In Vivo ADA Inhibition for Acute Pharmacodynamic Studies

For acute in vivo experiments requiring complete but transient ADA inhibition, EHNA (50 mg/kg oral) provides ~4 hours of total enzyme blockade in murine models, with full recovery thereafter [3]. This pharmacokinetic profile is well-suited for studies examining immediate downstream effects of adenosine accumulation (e.g., nucleotide pool changes, receptor signaling) without the confounding influence of prolonged ADA suppression or compensatory metabolic adaptations. Researchers should avoid EHNA for chronic dosing paradigms due to its short duration of action and rapid clearance.

PDE2-Specific Signaling Studies Requiring Isoform Selectivity

When experimental designs demand selective inhibition of PDE2 without confounding effects on PDE1, PDE3, or PDE4, EHNA (0.8–10 µM) provides a well-validated selectivity window (>125-fold) [4]. While newer PDE2 inhibitors (e.g., BAY 60-7550) offer higher potency (IC50 = 4.7 nM), they do not substantially improve isoform selectivity and may introduce different off-target profiles. EHNA remains the appropriate choice for researchers who prioritize established selectivity characterization and literature precedent over maximal potency.

Quote Request

Request a Quote for EHNA hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.